molecular formula C21H44O11 B1676779 Decaethylene Glycol Monomethyl Ether CAS No. 27425-92-9

Decaethylene Glycol Monomethyl Ether

Cat. No. B1676779
CAS RN: 27425-92-9
M. Wt: 472.6 g/mol
InChI Key: YMBLPWKGRIGDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decaethylene Glycol Monomethyl Ether is a chemical compound with the formula C25H52O13 . It is a member of the glycol ether family, which are characterized by both an ether and alcohol functional group in the same molecule .

Scientific Research Applications

1. Molecular Self-Organization in Aqueous Solutions

Decaethylene glycol monomethyl ether, specifically its derivative decaethylene glycol monododecyl ether, has been studied for its role in molecular self-organization within systems containing lanthanum nitrate. This research explored the molecular motion and phase transitions in both aqueous solutions and liquid-crystalline states, using high-resolution pulsed gradient spin-echo 1H NMR method (Selivanova et al., 2008).

2. Formation of Calcitropic Lamellar Liquid-Crystal Phases

In the presence of CaCl2, the aqueous non-ionic surfactant decaethylene glycol hexadecyl ether forms novel "calcitropic" lamellar liquid-crystal phases. The thin films of these materials display significant structure sensitivity to the hydrophobicity or hydrophilicity of the underlying support. This research provides insights into the interaction between calcium ions and the surfactant, influencing the overall dimensions of the resulting lamellar liquid-crystal phases (Varaksa et al., 1996).

3. Applications in Polymer Networks

Decaethylene glycol monomethyl ether, particularly as pentaethylene glycol monododecyl ether, has been utilized in the formation of amphiphilic polymer network structures. These structures preserve the characteristic layer structure and orientation of the liquid crystalline phase, even after the extraction of the templating matrix. This research has implications for creating highly anisotropic polymer gels, potentially useful in various industrial applications (Meier, 1998).

4. Preparation of Organic Substrate-RNA Conjugates

In a significant breakthrough, a concise synthetic method has been developed for preparing guanosine monophosphate derivatives attached to a decaethylene glycol spacer. This method facilitates the incorporation of various organic substrates into RNA transcripts via T7 RNA polymerase, which has potential applications in biotechnology and genetic engineering (Fiammengo et al., 2005).

5. Structuring of Polymer Networks from Microemulsions

Decaethylene glycol monomethyl ether derivatives have been used to create new amphiphilic polymer network structures from microemulsions and liquid crystalline phases. This research highlights the potential of these structures in applications requiring specific phase behaviors and structural properties (Meier, 1996).

6. Solubilization of Membrane Proteins in Proteomics

The effectiveness of decaethylene glycol mono hexadecyl ether as a solubilizer for membrane proteins in two-dimensional electrophoresis has been demonstrated. This research is significant for proteomics, where efficient solubilization of membrane proteins is crucial (Luche et al., 2003).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Decaethylene Glycol Monomethyl Ether . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBLPWKGRIGDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561598
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decaethylene Glycol Monomethyl Ether

CAS RN

27425-92-9
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium t-butoxide (Aldrich, 95%, 39.0 g) was added to a solution of tetraethylene glycol (Aldrich, 412.7 g) and methyl hexaethylene glycol chloride from above (95.8 g) at 18° C. over a 25 min period (ice/acetone bath). The reaction mixture was then stirred at 120° C. overnight. The pH was adjusted to 7 by the addition of hydrochloric acid (12 N, 11.7 ml), and volatiles were removed (64 Pa (0.48 Torr), up to 185° C.). The residual dark oil was diluted with toluene (250 ml), and treated with calcium chloride (38.1 g). After stirring for 18 h, the mixture was filtered through Celite™ and concentrated to a dark oil (102 g), which was fractionally distilled to provide decaethylene glycol monomethyl ether as an amber oil (64.4 g, 45%).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
412.7 g
Type
reactant
Reaction Step One
Name
methyl hexaethylene glycol chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decaethylene Glycol Monomethyl Ether
Reactant of Route 2
Reactant of Route 2
Decaethylene Glycol Monomethyl Ether
Reactant of Route 3
Reactant of Route 3
Decaethylene Glycol Monomethyl Ether
Reactant of Route 4
Reactant of Route 4
Decaethylene Glycol Monomethyl Ether
Reactant of Route 5
Reactant of Route 5
Decaethylene Glycol Monomethyl Ether
Reactant of Route 6
Reactant of Route 6
Decaethylene Glycol Monomethyl Ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.